molecular formula C17H11ClN2O3S B3583841 N-(4-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide

N-(4-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide

Cat. No.: B3583841
M. Wt: 358.8 g/mol
InChI Key: QGGNQNNNPZSNRZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-(4-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide can be compared with other indole derivatives such as:

    Indole-3-carbinol: Known for its anticancer properties.

    5-methoxyindole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Indole-2-carboxylic acid: Exhibits antimicrobial activity

Properties

IUPAC Name

N-(4-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S/c18-10-4-6-11(7-5-10)20-24(22,23)15-9-8-14-16-12(15)2-1-3-13(16)17(21)19-14/h1-9,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGNQNNNPZSNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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